1-Chloro-4-(4-pyridinylmethyl)phthalazine

Overview

Description

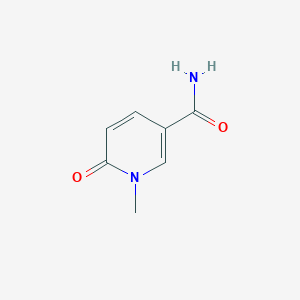

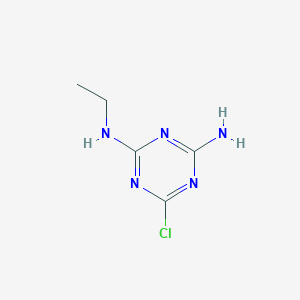

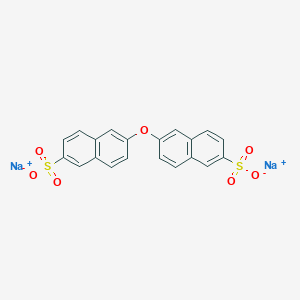

1-Chloro-4-(4-pyridinylmethyl)phthalazine is a chemical compound with the molecular formula C14H10ClN3 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of 1-Chloro-4-(4-pyridinylmethyl)phthalazine is represented by the formula C14H10ClN3. It has a molecular weight of 255.70 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Chloro-4-(4-pyridinylmethyl)phthalazine include a molecular weight of 255.70 g/mol . The boiling point is reported to be 498.6°C at 760 mmHg .Scientific Research Applications

Proteomics Research

1-Chloro-4-(4-pyridinylmethyl)phthalazine: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a reagent or a building block in synthesizing molecules that interact with proteins for identification and functional analysis .

Pharmaceutical Intermediates

The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its structure allows for the creation of derivatives that can be potential candidates for drug development and therapeutic applications .

Chemical Synthesis

In chemical synthesis, 1-Chloro-4-(4-pyridinylmethyl)phthalazine is employed as a starting material or an intermediate. It is involved in reactions that form part of synthetic pathways for complex organic molecules .

Material Science

Researchers in material science may use this compound to develop new materials with specific properties, such as enhanced conductivity or improved thermal stability. It could be a precursor for materials used in electronics or nanotechnology .

Catalysis

This chemical is explored for its role in catalysis. It may be used to design catalysts that facilitate or speed up chemical reactions, which is crucial in industrial processes and environmental applications .

Analytical Chemistry

In analytical chemistry, 1-Chloro-4-(4-pyridinylmethyl)phthalazine might be used as a standard or a reference compound in various analytical techniques to quantify or identify other substances .

Biological Studies

It can be used in biological studies to probe the function of biological systems. For instance, it could be part of assays that test the interaction between small molecules and biological targets like enzymes or receptors .

Development of Diagnostic Agents

Lastly, the compound may find applications in the development of diagnostic agents. It could be modified to create compounds that bind to specific biomarkers, aiding in the detection and diagnosis of diseases .

properties

IUPAC Name |

1-chloro-4-(pyridin-4-ylmethyl)phthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3/c15-14-12-4-2-1-3-11(12)13(17-18-14)9-10-5-7-16-8-6-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVSFOJFCLFTXTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN=C2Cl)CC3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30365694 | |

| Record name | 1-Chloro-4-(4-pyridinylmethyl)phthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101094-85-3 | |

| Record name | 1-Chloro-4-(4-pyridinylmethyl)phthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

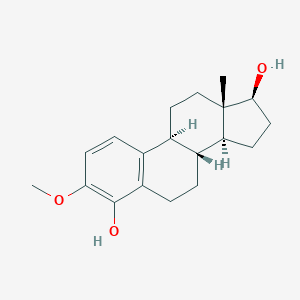

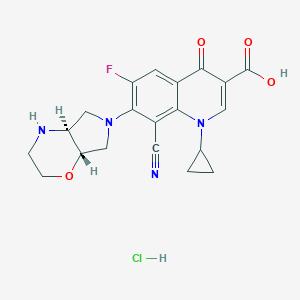

![5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione](/img/structure/B29281.png)